molecular formula C24H38N10O7S B12596531 L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine CAS No. 915775-27-8

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine

Cat. No.: B12596531
CAS No.: 915775-27-8
M. Wt: 610.7 g/mol
InChI Key: OJFXNUWFENGHRN-VMXHOPILSA-N
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Description

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is a synthetic pentapeptide composed of two histidine residues, serine, cysteine, and lysine. Its molecular formula is C₂₄H₃₈N₁₀O₇S, with an approximate molecular weight of 682.76 g/mol. The sequence features histidine (imidazole side chains), cysteine (thiol group), and lysine (positively charged ε-amino group), which may confer unique biochemical properties, such as metal chelation (histidine), redox activity (cysteine), and electrostatic interactions (lysine).

Properties

CAS No.

915775-27-8

Molecular Formula

C24H38N10O7S

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H38N10O7S/c25-4-2-1-3-16(24(40)41)31-23(39)19(10-42)34-22(38)18(9-35)33-21(37)17(6-14-8-28-12-30-14)32-20(36)15(26)5-13-7-27-11-29-13/h7-8,11-12,15-19,35,42H,1-6,9-10,25-26H2,(H,27,29)(H,28,30)(H,31,39)(H,32,36)(H,33,37)(H,34,38)(H,40,41)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

OJFXNUWFENGHRN-VMXHOPILSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most widely used methods for preparing peptides like L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine. The process involves sequential addition of protected amino acids to a resin-bound peptide chain.

Steps:

  • Resin Preparation : Chloromethylated polystyrene or t-Boc-Ala resin is commonly used. The resin is washed with methylene chloride and ethanol to remove impurities.
  • Amino Acid Coupling :
    • Protected amino acids (e.g., t-Boc or Fmoc) are coupled using activating agents like DIC (Diisopropylcarbodiimide) or HBTU (Hydroxybenzotriazole Uronium).
    • N-methylmorpholine or triethylamine is added as a base to facilitate coupling reactions.
  • Deprotection :
    • Acidic conditions (e.g., trifluoroacetic acid) are used to remove protecting groups without affecting the peptide backbone.
  • Cleavage from Resin :
    • The peptide is cleaved using strong acids like anhydrous hydrogen fluoride or trifluoroacetic acid combined with scavengers such as phenol.

Reaction Conditions :

  • Temperature: Typically performed at room temperature or slightly elevated temperatures.
  • Solvent: Tetrahydrofuran or dimethylformamide ensures solubility of reactants and intermediates.

Solution-Phase Synthesis

Solution-phase synthesis is another approach for preparing peptides, particularly when larger quantities are needed.

Steps:

  • Protection of Functional Groups :
    • Lysine’s terminal amino group is protected using pyridyl-4-methyloxycarbonyl groups to prevent side reactions during synthesis.
    • Other amino acids such as cysteine may require thiol protection (e.g., acetamidomethyl group).
  • Coupling Reactions :
    • Amino acids are coupled in solution using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • A tertiary amine base such as pyridine or triethylamine is added to maintain basic conditions.
  • Purification :
    • The reaction mixture is extracted with organic solvents like chloroform or ethyl acetate.
    • Acidification and precipitation steps are used to isolate intermediates and final products.

Enzymatic Synthesis

Enzymatic methods utilize biocatalysts for peptide bond formation, offering high specificity and mild reaction conditions.

Steps:

  • Selection of Enzymes :
    • Proteases such as trypsin or subtilisin catalyze peptide bond formation between specific amino acids.
  • Reaction Conditions :
    • pH: Typically neutral to slightly basic (7–9).
    • Temperature: 20–40°C.
  • Purification :
    • Ultrafiltration and chromatography techniques are employed to remove unreacted substrates and isolate the peptide.

Purification Techniques

Regardless of the synthesis method, purification is crucial for obtaining high-purity peptides.

  • Chromatography :
    • Reverse-phase HPLC (High-Performance Liquid Chromatography) separates peptides based on hydrophobicity.
  • Precipitation :
    • Acid precipitation using acetic acid or sulfuric acid isolates peptides from reaction mixtures.
  • Filtration :
    • Sephadex gel filtration removes impurities based on molecular weight differences.

Data Table: Key Reaction Parameters

Step Method Temperature Range pH Range Solvent/Medium
Resin Preparation SPPS Room Temp Neutral Methylene chloride
Amino Acid Coupling SPPS/Solution Phase 0–40°C Neutral THF, DMF
Protection of Lysine Solution Phase 0–35°C 7–12 Aqueous medium
Enzymatic Synthesis Biocatalysis 20–40°C 7–9 Water
Purification Chromatography/Filtration Room Temp Neutral Acetic acid, water

Notes on Optimization

  • Protecting Groups Stability :
    • Pyridyl-4-methyloxycarbonyl groups offer stability across a wide pH range (0–12), making them ideal for lysine protection during synthesis.
  • Temperature Control :
    • Maintaining low temperatures during coupling prevents side reactions and degradation of sensitive amino acids like cysteine.
  • Use of Metal Complexes :
    • Metal complexes of lysine enhance reactivity during coupling steps but require careful handling to avoid contamination.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The serine and histidine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles like hydroxylamine can react with serine residues under mild conditions.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Materials Science: Explored for its ability to form self-assembled nanostructures, which can be used in drug delivery systems.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine involves its interaction with various molecular targets:

    Molecular Targets: The peptide can bind to metal ions like copper, forming complexes that exhibit biological activity.

    Pathways Involved: These complexes can modulate cellular pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine with structurally or functionally related peptides, focusing on sequence, molecular weight, and biological activity.

Table 1: Structural and Functional Comparison of Peptides

Peptide Name Sequence Molecular Weight (g/mol) Key Biological Activity Reference
This compound His-His-Ser-Cys-Lys 682.76 Hypothesized roles in metal binding, redox regulation (theoretical) N/A
Glycylhistidyllysine (GHK) Gly-His-Lys 340.34 Mast cell chemoattraction, tissue repair
N-formylmethionylleucylphenylalanine (fMLP) fMet-Leu-Phe 437.54 Neutrophil/mast cell chemoattraction, immune activation
Valylglycylserylglutamic acid Val-Gly-Ser-Glu 405.42 Weak eosinophil chemotactic activity

Key Findings:

Structural Specificity: GHK and fMLP are tripeptides with potent chemoattractant activity for mast cells, as demonstrated in in vitro assays .

Functional Divergence: fMLP, a bacterial peptide mimic, activates formyl peptide receptors (FPRs) on immune cells, triggering robust inflammatory responses . In contrast, GHK and this compound lack the N-formyl group critical for FPR binding, implying alternative mechanisms.

Molecular Weight Considerations :

  • Tumor-derived peptides with molecular weights between 300–1000 g/mol were shown to attract mast cells . This compound (682.76 g/mol) falls within this range, but its larger size and complexity may reduce diffusion efficiency compared to smaller peptides like GHK.

Limitations:

Direct experimental data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs and theoretical biochemical properties. Further studies are needed to validate its biological roles and mechanisms.

Biological Activity

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is a complex peptide comprised of five amino acids: histidine, serine, cysteine, and lysine. This peptide's biological activity is of significant interest in various fields, including biochemistry, pharmacology, and materials science. Below is a detailed exploration of its biological activity, supported by research findings, case studies, and data tables.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Binding : The histidine residues in the peptide can coordinate with metal ions, which may enhance enzymatic activity or stabilize protein structures.
  • Antioxidant Properties : Cysteine's thiol group can act as a reducing agent, potentially providing antioxidant effects by neutralizing free radicals.
  • Peptide Hormone Activity : Peptides often exhibit hormone-like activities that can influence metabolic processes.

2.1 Antioxidant Activity

Research indicates that peptides containing cysteine exhibit significant antioxidant properties. For example, cysteine-rich peptides can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

2.2 Antimicrobial Effects

Peptides similar to this compound have been shown to possess antimicrobial properties. For instance, studies demonstrate that certain peptides inhibit the growth of bacteria and fungi by disrupting their cell membranes.

3.1 Clinical Applications in Herpes Labialis

A study involving L-lysine (a component of the peptide) reported a significant reduction in herpes simplex virus (HSV) replication. Patients taking L-lysine supplements experienced a 63% reduction in lesion incidence over one year. This suggests that similar peptides might also play a role in antiviral activity due to their amino acid composition that includes lysine .

4. Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains two histidine residuesEnhanced metal ion binding
L-Histidyl-L-histidyl-L-seryl-L-arginyl-L-lysineContains arginine instead of cysteinePotentially different antimicrobial properties
L-Histidyl-L-histidyl-L-prolyl-L-lysineContains prolineMay affect protein folding and stability

5. Research Findings

Recent studies have focused on the synthesis and applications of peptides like this compound:

  • Synthesis Techniques : Solid-phase peptide synthesis (SPPS) is commonly used to create this peptide, allowing for precise control over amino acid sequences.
  • Biochemical Applications : Research indicates potential uses in drug delivery systems and as bioactive agents due to their unique sequences and properties .

6. Conclusion

This compound exhibits a range of biological activities driven by its unique amino acid composition. Its potential applications in medicine and biotechnology make it a subject of ongoing research. Further studies are necessary to elucidate its full range of biological effects and therapeutic potentials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.